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molecular formula C16H13N B8655144 2,3-diphenyl-1H-pyrrole

2,3-diphenyl-1H-pyrrole

Cat. No. B8655144
M. Wt: 219.28 g/mol
InChI Key: VNMNSTIGSQBDPI-UHFFFAOYSA-N
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Patent
US04335136

Procedure details

A mixture of 3.1 g (0.011 mole) of 4-dimethylhydrazono-1,2-diphenyl-2-buten-1-one, 11.2 g (0.064 mole) sodium hydrosulfite in 75 ml ethanol and 37.5 ml water was heated at reflux for three hours. The mixture was cooled and poured into 300 ml ice water. The white crystalline produce was collected, washed with water and air dried to give 1.9 g (79%), m.p. 130°-1°, identical to produce obtained via the decarboxylation, Method A.
Name
4-dimethylhydrazono-1,2-diphenyl-2-buten-1-one
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
37.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)[N:3]=[CH:4][CH:5]=[C:6]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=O.S(S([O-])=O)([O-])=O.[Na+].[Na+]>C(O)C.O>[C:9]1([C:7]2[NH:3][CH:4]=[CH:5][C:6]=2[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:1.2.3|

Inputs

Step One
Name
4-dimethylhydrazono-1,2-diphenyl-2-buten-1-one
Quantity
3.1 g
Type
reactant
Smiles
CN(N=CC=C(C(=O)C1=CC=CC=C1)C1=CC=CC=C1)C
Name
Quantity
11.2 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
37.5 mL
Type
solvent
Smiles
O
Step Two
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
The white crystalline produce
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 1.9 g (79%), m.p. 130°-1°
CUSTOM
Type
CUSTOM
Details
identical to produce
CUSTOM
Type
CUSTOM
Details
obtained via the decarboxylation, Method A

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1NC=CC1C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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